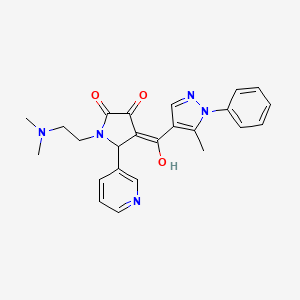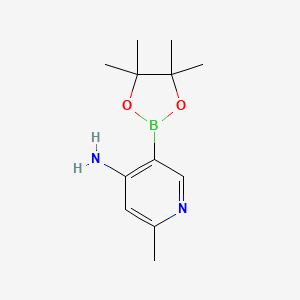
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as boron-dipyrromethene (BODIPY) and is widely used in the fields of chemistry, biology, and medicine.
科学的研究の応用
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 has various applications in scientific research. It is widely used as a fluorescent probe for imaging biological systems. BODIPY derivatives are also used as sensors for detecting various analytes such as metal ions, pH, and oxygen. Additionally, BODIPY has been used as a photosensitizer for photodynamic therapy and as a catalyst for various chemical reactions.
作用機序
The mechanism of action of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 is based on its fluorescence properties. BODIPY derivatives are highly fluorescent and emit light in the visible range when excited by light of a specific wavelength. This property makes them ideal for imaging biological systems. Additionally, the fluorescence of BODIPY can be quenched by various analytes, which makes them ideal for sensing applications.
Biochemical and Physiological Effects:
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature.
実験室実験の利点と制限
The advantages of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 for lab experiments include its high fluorescence quantum yield, stability, and ease of synthesis. However, the limitations of BODIPY derivatives include their sensitivity to environmental factors such as pH and temperature, which can affect their fluorescence properties.
将来の方向性
There are several future directions for the use of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 in scientific research. One direction is the development of new BODIPY derivatives with improved properties such as increased fluorescence quantum yield and sensitivity. Another direction is the use of BODIPY derivatives as theranostic agents for both imaging and therapy. Additionally, BODIPY derivatives can be used in the development of new sensors for detecting various analytes in biological systems.
合成法
The synthesis of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 involves the reaction between pyrrole and boron trifluoride diethyl etherate. The reaction takes place in the presence of a base and a solvent. The yield of the reaction depends on various factors such as the temperature, reaction time, and the concentration of the reactants.
特性
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-6-10(14)9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYSHYMNQZMLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(N=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1668475-78-2 |
Source


|
| Record name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


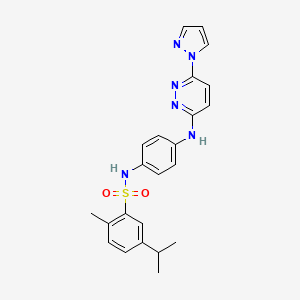
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)

![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2940567.png)
![4-[Amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B2940570.png)
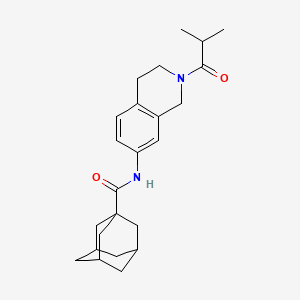

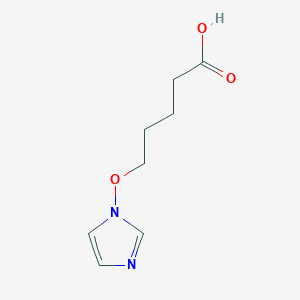
![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
